9-(3,5-dichloro-4-hydroxyphenyl)-1-{trans-4-[(dimethylamino)methyl]cyclohexyl}-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HTH-01-091 is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK). It has an inhibitory concentration (IC50) of 10.5 nanomolar. This compound also inhibits other kinases such as PIM1, PIM2, PIM3, receptor-interacting serine/threonine-protein kinase 2 (RIPK2), dual specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), smooth muscle myosin light chain kinase (smMLCK), and CDC-like kinase 2 (CLK2). HTH-01-091 is primarily used in research related to breast cancer .
Preparation Methods
The synthesis of HTH-01-091 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, amination, and cyclization steps. Industrial production methods are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
HTH-01-091 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert HTH-01-091 into reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others, potentially altering its inhibitory properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HTH-01-091 has several scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: Employed in cell biology to investigate the role of MELK and other kinases in cellular processes.
Medicine: Utilized in cancer research, particularly in studying breast cancer, to understand the role of MELK in cancer cell proliferation and survival.
Industry: Applied in the pharmaceutical industry for the development of new therapeutic agents targeting kinases
Mechanism of Action
HTH-01-091 exerts its effects by selectively inhibiting maternal embryonic leucine zipper kinase (MELK). It binds to the ATP-binding site of MELK, preventing the phosphorylation of downstream targets. This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis. The compound also inhibits other kinases such as PIM1, PIM2, PIM3, receptor-interacting serine/threonine-protein kinase 2 (RIPK2), dual specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3), smooth muscle myosin light chain kinase (smMLCK), and CDC-like kinase 2 (CLK2), which may contribute to its overall biological effects .
Comparison with Similar Compounds
HTH-01-091 is unique due to its high selectivity and potency as a MELK inhibitor. Similar compounds include:
OTSSP167: Another MELK inhibitor, but with lower selectivity and potential off-target effects.
SRPIN340: A specific inhibitor of serine/arginine-rich protein kinase 1 (SRPK1).
WNK463: A pan-WNK-kinase inhibitor.
BMT-124110 Formate: A selective AAK1 inhibitor with anti-injury sensory activity .
HTH-01-091 stands out due to its higher selectivity for MELK and its ability to inhibit multiple kinases, making it a valuable tool in kinase research and cancer studies.
Properties
Molecular Formula |
C26H28Cl2N4O2 |
---|---|
Molecular Weight |
499.4 g/mol |
IUPAC Name |
9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one |
InChI |
InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34) |
InChI Key |
FUVRHGKKWNNBJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.